molecular formula C19H14Cl2FN5O3S B2991491 N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888420-37-9

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2991491
CAS No.: 888420-37-9
M. Wt: 482.31
InChI Key: QULIVNNKNWIJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The pyrimidine ring and the benzamide group are aromatic, which could contribute to the compound’s stability. The presence of the amino and thioether groups could potentially allow for hydrogen bonding and other interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar amino and thioether groups could influence its solubility in water .

Scientific Research Applications

Reductive Chemistry in Bioreductive Drugs

One study explores the reductive chemistry of novel hypoxia-selective cytotoxins, indicating the selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This suggests potential applications in targeting hypoxic tumor cells through specific reductive pathways (Palmer et al., 1995).

Antimicrobial Activity of Fluorobenzamides

Research on fluorobenzamides containing thiazole and thiazolidine demonstrates promising antimicrobial activity, highlighting the critical role of fluorine atoms in enhancing antimicrobial efficacy. This points towards potential applications in developing new antimicrobial agents (Desai et al., 2013).

Development of Polyimides

Studies on novel aromatic polyimides synthesized from diamines and dianhydrides indicate applications in materials science, particularly due to their solubility and thermal stability. This suggests potential uses in developing advanced materials with specific thermal and solubility properties (Butt et al., 2005).

Protein Kinase Inhibitors

Research into protein kinase inhibitors for cancer treatment, using a hybrid flow and microwave approach, underscores the potential of such compounds in oncology, particularly in enhancing therapeutic efficacy and reducing side effects (Russell et al., 2015).

Antiproliferative Activity

The synthesis of compounds with antiproliferative activity against cancer cell lines, through the design and synthesis of specific benzamide derivatives, demonstrates potential applications in cancer research and treatment development. This research could lead to the discovery of new anticancer agents with specific molecular targets (Huang et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Given its structure, it could potentially interact with enzymes or receptors that recognize similar structures .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could involve in vitro studies to determine its activity against various biological targets, as well as in vivo studies to assess its efficacy and toxicity .

Properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN5O3S/c20-12-6-5-11(7-13(12)21)24-14(28)8-31-19-26-16(23)15(18(30)27-19)25-17(29)9-1-3-10(22)4-2-9/h1-7H,8H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULIVNNKNWIJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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